molecular formula C29H34N2O7S2 B12742744 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate CAS No. 207735-98-6

5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate

Cat. No.: B12742744
CAS No.: 207735-98-6
M. Wt: 586.7 g/mol
InChI Key: NCBJAFKTDBKUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Properties

CAS No.

207735-98-6

Molecular Formula

C29H34N2O7S2

Molecular Weight

586.7 g/mol

IUPAC Name

[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 1-methylimidazole-4-sulfonate

InChI

InChI=1S/C29H34N2O7S2/c1-18-13-24(21(28(2,3)4)14-23(18)38-40(35,36)25-16-31(6)17-30-25)39-26-22(33)15-29(5,37-27(26)34)12-11-19-7-9-20(32)10-8-19/h7-10,13-14,16-17,32-33H,11-12,15H2,1-6H3

InChI Key

NCBJAFKTDBKUBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C2=CN(C=N2)C)C(C)(C)C)SC3=C(CC(OC3=O)(C)CCC4=CC=C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.